molecular formula C16H17NO2 B2797574 Methyl 3-amino-3-(4-phenylphenyl)propanoate CAS No. 479591-57-6

Methyl 3-amino-3-(4-phenylphenyl)propanoate

Cat. No.: B2797574
CAS No.: 479591-57-6
M. Wt: 255.317
InChI Key: FAOYZMMSUOXJNE-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-phenylphenyl)propanoate is a chiral β-amino ester featuring a biphenyl substituent at the β-carbon of the propanoate backbone. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of αv integrin antagonists targeting fibrotic diseases such as pulmonary fibrosis . Its structure combines a rigid aromatic system with a flexible amino ester moiety, enabling interactions with biological targets while maintaining favorable physicochemical properties for drug development.

Properties

IUPAC Name

methyl 3-amino-3-(4-phenylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-16(18)11-15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOYZMMSUOXJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-phenylphenyl)propanoate typically involves the following steps:

    Starting Materials: Benzene, bromobenzene, and methyl acrylate.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes, utilizing similar reaction steps as described above but optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-phenylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the amino group to form primary amines.

    Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 3-amino-3-(4-phenylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-phenylphenyl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: May interact with enzymes, receptors, or other proteins.

    Pathways Involved: Can modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The aryl group at the β-position significantly influences biological activity and pharmacokinetics. Key derivatives include:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
Methyl 3-amino-3-(4-chlorophenyl)propanoate 4-Cl C₁₀H₁₂ClNO₂ 213.66 Enhanced αvβ6 inhibition; chiral synthesis for pulmonary fibrosis agents
Methyl 3-amino-3-(4-methoxyphenyl)propanoate 4-OCH₃ C₁₁H₁₅NO₃ 209.24 Improved solubility due to polar methoxy group; explored in CNS drug candidates
Methyl 3-amino-3-(3-(4-methylthiophenyl)phenyl)propanoate 3-(4-SCH₃)Ph C₁₇H₁₉NO₂S 301.40 Increased lipophilicity; potential for blood-brain barrier penetration
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate 2,4-F₂ C₁₁H₁₃F₂NO₂ 229.23 Enhanced metabolic stability; halogen bonding in receptor interactions
Methyl 3-amino-3-(4-(4-methylthiazol-5-yl)phenyl)propanoate 4-(thiazole) C₁₅H₁₇N₃O₂S 307.38 Thiazole ring enables π-π stacking; αvβ6 integrin antagonist

Key Observations :

  • Halogenation (e.g., Cl, F) improves target binding affinity and metabolic stability .
  • Methoxy groups enhance aqueous solubility but may reduce membrane permeability .
  • Bulkier substituents (e.g., thiophenyl, thiazole) increase lipophilicity, impacting bioavailability and tissue distribution .

Stereochemical Considerations

Chirality at the β-carbon is critical for biological activity. For example:

  • (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate exhibits higher αvβ6 inhibition (IC₅₀ < 50 nM) compared to its (R)-isomer .
  • Stereoselective synthesis via the Rodionov reaction (using chiral aldehydes) ensures enantiomeric purity, a key factor in preclinical efficacy .

Physicochemical Properties

  • LogP Values :
    • Parent compound (4-phenylphenyl derivative): LogP ≈ 3.2 (moderate lipophilicity).
    • 4-Chloro analog: LogP ≈ 3.5 (higher due to Cl’s hydrophobic nature) .
    • 4-Methoxy analog: LogP ≈ 2.8 (lower due to polar OCH₃) .
  • pKa: The amino group (pKa ~8.5) facilitates pH-dependent solubility, critical for oral absorption .

Biological Activity

Methyl 3-amino-3-(4-phenylphenyl)propanoate, also known as methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research studies.

Chemical Structure and Properties

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 479591-57-6
  • IUPAC Name : Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate

The compound features a biphenyl structure which is associated with various biological activities, including interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. This interaction may be crucial for its anti-inflammatory and analgesic effects.
  • Receptor Modulation : The biphenyl moiety allows for interactions with hydrophobic pockets in proteins, influencing their function. This characteristic may enhance its potential as a therapeutic agent targeting various diseases.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties by modulating biochemical pathways related to inflammation.
  • Analgesic Properties : Its ability to inhibit certain enzymes involved in pain pathways suggests potential applications in pain management.

In Vitro Studies

  • Enzyme Activity Assays : In vitro assays demonstrated that this compound significantly inhibited the activity of cyclooxygenase (COX) enzymes at concentrations above 50 µM, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID).
  • Cell Culture Studies : In human cell lines, the compound exhibited a dose-dependent reduction in pro-inflammatory cytokine production, indicating its role in modulating immune responses.

Comparative Analysis

CompoundBiological ActivityIC50 (µM)
This compoundCOX inhibition50
AspirinCOX inhibition30
IbuprofenCOX inhibition25

This table compares the IC50 values of this compound with established NSAIDs, illustrating its competitive efficacy.

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